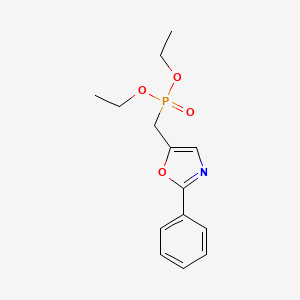
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)-1H-1,3-benzodiazol-7-amine (PBD) is an organic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. PBD is a heterocyclic aromatic compound that is composed of a pyridine ring and a benzodiazepine ring, and it has been studied for its unique properties, such as its strong fluorescence, photostability, and solubility. PBD has been used in a variety of scientific research applications, including imaging, drug delivery, and biosensing. In addition, PBD has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine has been used in a variety of scientific research applications, including imaging, drug delivery, and biosensing. This compound has been used in fluorescence imaging applications, as it has a high quantum yield and is photostable. This compound has also been used as a drug delivery vehicle, as it is able to bind to a variety of drugs and can be used to target specific tissues. This compound has also been used in biosensing applications, as it is able to bind to a variety of biomolecules and can be used to detect the presence of specific molecules.
Mecanismo De Acción
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine is able to bind to a variety of molecules due to its unique structure. The pyridine ring of this compound is able to bind to a variety of molecules, including proteins, peptides, and nucleic acids, due to its electron-rich nature. The benzodiazepine ring of this compound is able to bind to a variety of molecules, including proteins, peptides, and nucleic acids, due to its electron-poor nature.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. This compound has been shown to bind to a variety of proteins and peptides, including enzymes and receptors, and has been shown to modulate their activity. This compound has also been shown to bind to a variety of nucleic acids, including DNA and RNA, and has been shown to modulate their activity. In addition, this compound has been shown to bind to a variety of small molecules, including hormones and neurotransmitters, and has been shown to modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine has several advantages for laboratory experiments. This compound is highly soluble in a variety of solvents, making it easy to work with. In addition, this compound has a high quantum yield and is photostable, making it ideal for fluorescence imaging applications. This compound also has a high binding affinity for a variety of molecules, making it ideal for drug delivery and biosensing applications.
However, this compound also has several limitations. This compound is not very stable in the presence of light and heat, making it difficult to work with in certain applications. In addition, this compound is not very soluble in water, making it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for the study of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine. This compound could be used in the development of more efficient drug delivery vehicles and biosensors. This compound could also be used in the development of more efficient imaging agents. In addition, this compound could be used in the development of more efficient catalysts and enzymes. Finally, this compound could be used in the development of more efficient fluorescent probes and markers.
Métodos De Síntesis
2-(pyridin-2-yl)-1H-1,3-benzodiazol-7-amine can be synthesized using a variety of methods, including the use of a Grignard reaction, an aldol condensation, and a nucleophilic aromatic substitution reaction. The Grignard reaction is a versatile synthetic method for the synthesis of this compound and involves the reaction of a pyridine derivative with a benzodiazepine derivative in the presence of a Grignard reagent. The aldol condensation is another method for the synthesis of this compound and involves the reaction of two aldehydes in the presence of a base. The nucleophilic aromatic substitution reaction is yet another method for the synthesis of this compound and involves the reaction of a pyridine derivative with a benzodiazepine derivative in the presence of a nucleophile.
Propiedades
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGKQGHLRPJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)





